5-(2-aminoethyl)-1H-imidazol-2-amine
Overview
Description
5-(2-aminoethyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
The primary target of 5-(2-aminoethyl)-1H-imidazol-2-amine is the serotonin receptor . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in various physiological processes such as mood regulation, cognition, reward, learning, memory, and vasoconstriction .
Mode of Action
This compound acts as a selective serotonin reuptake inhibitor (SSRI) This results in serotonin signals being prolonged, leading to its antidepressant effect .
Biochemical Pathways
The compound affects the serotonergic pathway in the central nervous system . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like depression .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). As an SSRI, it is well absorbed in the gastrointestinal tract and widely distributed in the body . It is metabolized in the liver and excreted primarily as metabolites . The compound’s bioavailability is influenced by factors such as its absorption rate, distribution in body tissues, metabolism rate, and excretion rate .
Result of Action
The result of the action of this compound is an increase in serotonergic neurotransmission, leading to enhanced serotonin signaling . This can result in improved mood, reduced anxiety, and other beneficial effects in individuals with conditions such as depression and obsessive-compulsive disorder .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s absorption and thus its bioavailability . Additionally, factors such as the individual’s metabolic rate, the presence of other medications, and genetic factors can influence the compound’s metabolism and excretion, potentially affecting its efficacy and side effect profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the reaction of 2-aminoethylamine with imidazole under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the aminoethyl side chain.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
5-(2-aminoethyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-aminoethylimidazole: Similar structure but with different functional groups.
Ethanolamine: Contains an aminoethyl group but lacks the imidazole ring.
Histamine: Contains an imidazole ring and an aminoethyl side chain but with different functional groups.
Uniqueness
5-(2-aminoethyl)-1H-imidazol-2-amine is unique due to its specific combination of an imidazole ring and an aminoethyl side chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-(2-aminoethyl)-1H-imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-2-1-4-3-8-5(7)9-4/h3H,1-2,6H2,(H3,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWGQCUSLDPUFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192302 | |
Record name | 2-Aminohistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39050-13-0 | |
Record name | 2-Aminohistamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039050130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminohistamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90192302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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